3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline
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Overview
Description
The study and development of nitroso-containing heterocycles, including tetrahydrocinnoline derivatives, have gained attention due to their interesting chemical properties and potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of nitroso-containing heterocycles often involves the nitration of amines or direct incorporation of nitroso groups into the heterocyclic framework. For example, N-nitroso- and N-nitraminotetrazoles have been synthesized from aminotetrazoles through direct nitration or dehydration processes, showcasing the versatility of nitroso group incorporation into heterocyclic compounds (Karaghiosoff et al., 2006).
Molecular Structure Analysis
The molecular structure of nitroso-containing heterocycles is characterized by specific N-O bond lengths and configurations that significantly influence their chemical behavior. X-ray crystallography and computational methods are commonly used to elucidate these structures, providing insights into the molecular geometry and electronic distribution (Karaghiosoff et al., 2006).
Chemical Reactions and Properties
Nitroso compounds participate in various chemical reactions, including cycloadditions, which can lead to the formation of complex heterocyclic structures. The presence of nitroso groups can also influence the electron density and reactivity of the compound, making them valuable intermediates in organic synthesis (Lemire et al., 2005).
Physical Properties Analysis
The physical properties of nitroso-containing heterocycles, such as melting points, solubility, and stability, are crucial for their practical applications. These properties are often determined through experimental studies and are essential for the design of compounds with desired physical characteristics.
Chemical Properties Analysis
The chemical properties of nitroso-containing heterocycles, including acidity, basicity, and reactivity towards various reagents, define their utility in chemical synthesis and potential applications. Studies on the reactivity of these compounds provide valuable information for developing new synthetic methodologies and materials.
For further detailed insights into the synthesis, properties, and applications of nitroso-containing heterocycles and related compounds, the following references are recommended:
Scientific Research Applications
Nitroimidazoles in Medicinal Chemistry
Nitroimidazoles, structurally special heterocycles combining a five-membered aromatic heterocyclic imidazole with a nitro group, have been actively researched for their wide variety of potential applications. These compounds have been explored for their use as anticancer, antimicrobial, antiparasitic agents, and more. This suggests that compounds like 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline could potentially have applications in medicinal chemistry, given their related structure and functional groups (Li et al., 2018).
Isoxazolin-5-one and 3-Nitropropanoic Acid Derivatives
The isoxazolinone ring and 3-nitropropanoic acid moiety occur in compounds identified across various biological kingdoms, including plants, insects, bacteria, and fungi. These structural elements are involved in a diverse range of biological activities and applications. This points to the versatility of nitroso and nitro compounds in contributing to bioactive molecules, suggesting that 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline could similarly have diverse biological implications and applications (Becker et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(NE)-N-(3-methyl-7,8-dihydro-6H-cinnolin-5-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-5-7-8(11-10-6)3-2-4-9(7)12-13/h5,13H,2-4H2,1H3/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJCYFSGBHQJEV-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=NO)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(CCC/C2=N\O)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419800 |
Source
|
Record name | 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline | |
CAS RN |
184021-51-0 |
Source
|
Record name | 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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